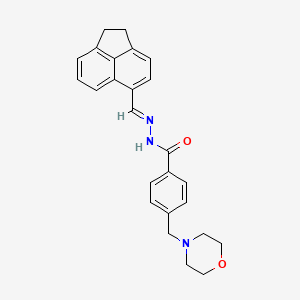

N-(4-ethoxyphenyl)-2,3-diphenylacrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-ethoxyphenyl)-2,3-diphenylacrylamide is a chemical compound with potential applications in various fields of chemistry and materials science. Its synthesis and characterization are essential for understanding its properties and potential uses.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes, including reactions like the Ullmann reaction, Vilsmeier-Haack reaction, and Wittig reaction. These methods often require specific reaction conditions, such as the presence of a nitrogen atmosphere, and aim to achieve high yields and purity (Weng Li-bin, 2006)(Weng Li-bin, 2006).

Molecular Structure Analysis

Crystallographic studies and single-crystal X-ray diffraction are common techniques for analyzing the molecular structure of such compounds. These studies reveal information about molecular conformation, crystalline structure, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical behavior (J. Malone et al., 1997)(J. Malone et al., 1997).

Chemical Reactions and Properties

Chemical reactions of N-(4-ethoxyphenyl)-2,3-diphenylacrylamide may include transformations under various conditions, such as catalytic processes or reactions with other organic compounds. The compound's reactivity can be influenced by its molecular structure and the presence of functional groups (Yong-Jin Wu et al., 2003)(Yong-Jin Wu et al., 2003).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystalline structure, are often studied using techniques like X-ray diffraction, NMR, and IR spectroscopy. These properties are crucial for the compound's application in various fields (G. Thippeswamy et al., 2011)(G. Thippeswamy et al., 2011).

Chemical Properties Analysis

Chemical properties, such as reactivity, stability, and compatibility with other substances, are determined by the compound's functional groups and molecular structure. Studies often focus on understanding how these properties affect the compound's potential applications (M. Tietze et al., 2005)(M. Tietze et al., 2005).

Wissenschaftliche Forschungsanwendungen

Optical and Electronic Properties

Aggregation-Induced Emission and Electroluminescence

Research has explored the optical properties of related compounds, such as carbazole and triphenylamine-substituted ethenes, which are synthesized for their unique aggregation-induced emission (AIE) characteristics. These compounds are nonemissive when dissolved but become highly emissive upon aggregation. They exhibit high solid-state fluorescence quantum yields, thermal stability, and mechanochromism, changing emission colors upon physical manipulation due to morphological changes between crystalline and amorphous states. This property has applications in fabricating multilayer light-emitting diodes (LEDs) that emit sky-blue light, demonstrating potential for optoelectronic device applications (Chan et al., 2014).

Catalytic Applications

Directed Arylation and Alkenylation

Another study focused on the catalytic potential of metal salts in the arylation, heteroarylation, and alkenylation of propionamides. Specifically, iron(III) and zinc(II) salts were used to catalyze the reaction of propionamides with organoborate reagents, demonstrating the role of organoiron(III) species in C-H activation and C-C bond formation. This indicates a potential application in developing new catalytic methods for organic synthesis (Ilies et al., 2017).

Environmental Impact and Degradation

Degradation of Alkylphenol Ethoxylates

Alkylphenol ethoxylates (APEOs) are non-ionic surfactants that degrade into more toxic and estrogenic compounds, such as nonylphenol and octylphenol. Studies have shown that these degradation products are present in wastewater treatment sludge and have the potential for environmental contamination through soil amendment. The research emphasizes the importance of understanding the environmental fate of these compounds to assess their impact on ecosystems and human health (Hawrelak et al., 1999).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-N-(4-ethoxyphenyl)-2,3-diphenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-2-26-21-15-13-20(14-16-21)24-23(25)22(19-11-7-4-8-12-19)17-18-9-5-3-6-10-18/h3-17H,2H2,1H3,(H,24,25)/b22-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAIGHMEFCUECQ-OQKWZONESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole](/img/structure/B5520423.png)

![2-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5520424.png)

![N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5520431.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5520443.png)

![2-(3-fluorophenyl)-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5520454.png)

![1-(1H-indazol-6-yl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-methyl-2-piperazinone](/img/structure/B5520460.png)

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}alanine](/img/structure/B5520466.png)

![4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5520477.png)

![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B5520490.png)

![N'-[4-(methylthio)benzylidene]-3-phenylpropanohydrazide](/img/structure/B5520516.png)

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5520519.png)